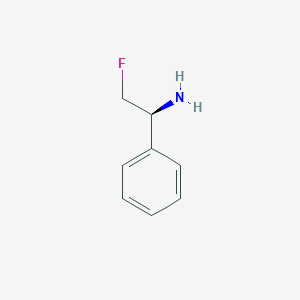

(S)-2-Fluoro-1-phenylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-fluoro-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGCLOZHMSHGB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioisosteric applications of (S)-2-Fluoro-1-phenylethanamine in drug design

Executive Summary

In the optimization of CNS-active small molecules, the (S)-2-Fluoro-1-phenylethanamine scaffold represents a high-value bioisosteric tool. By introducing a fluorine atom at the

Physicochemical Drivers[1]

The utility of this compound stems from two primary electronic phenomena that distinguish it from its non-fluorinated congener.

Basicity Modulation (The pKa Shift)

The most immediate impact of

-

Mechanism: The electron density is pulled away from the nitrogen lone pair, destabilizing the protonated ammonium species.

-

Impact: This typically lowers the pKa by 1.0–1.5 log units compared to the parent amine.

-

Therapeutic Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state. This significantly enhances passive diffusion across the Blood-Brain Barrier (BBB) and reduces liability for hERG channel inhibition, which often correlates with high basicity.

| Property | Phenethylamine (Parent) | This compound |

| pKa (approx) | ~9.8 | ~8.3 – 8.8 |

| LogP | 1.41 | ~1.3 (Modulated by polarity of C-F) |

| H-Bonding | Donor/Acceptor (NH2) | + Weak Acceptor (F) |

| Conformation | Flexible | Restricted (Gauche) |

The Fluorine Gauche Effect

Unlike steric bulk which might suggest an anti conformation, the 1,2-fluoroamine motif exhibits a strong preference for the gauche conformation (dihedral angle

-

Hyperconjugation: The

bonding orbital donates electron density into the low-lying -

Electrostatics: In the protonated state (

), there is a stabilizing electrostatic attraction between the electropositive ammonium and the electronegative fluorine (

This conformational lock is critical for "pre-organizing" the ligand for receptor binding, potentially reducing the entropic penalty of binding.

Figure 1: The dominance of the Gauche conformer in

Synthetic Architecture: The Cyclic Sulfamidate Route

While direct fluorination of amino alcohols (using DAST) is common, it often suffers from lack of regiocontrol or rearrangements (aziridinium intermediates) that compromise enantiopurity.

The Recommended Protocol: The Cyclic Sulfamidate strategy. This route ensures high enantiomeric excess (ee) by utilizing a double-inversion logic or direct nucleophilic attack at the non-chiral center.

Retrosynthetic Logic

To synthesize This compound (

-

Chiral Pool Start: (S)-Phenylglycine.

-

Reduction: To (S)-Phenylglycinol.

-

Activation: Formation of a 5-membered cyclic sulfamidate.

-

Fluorination: Nucleophilic attack by Fluoride at the primary carbon (

). Since the chiral center (

Figure 2: The Cyclic Sulfamidate route avoids racemization by directing fluoride attack to the achiral methylene carbon, preserving the stereocenter.

Bioisosteric Applications & Logic

The "Polar Hydrophobic" Effect

Fluorine is unique: it is lipophilic (hydrophobic) yet highly polar.

-

Replacing -OH: this compound is often used as a bioisostere for (S)-2-amino-2-phenylethanol.

-

Logic: The C-F bond mimics the C-O dipole. However, F is only a Hydrogen Bond Acceptor (HBA), not a Donor (HBD).

-

Test: If potency is maintained upon F-substitution, the H-donor capability of the original -OH was likely not essential for binding.

-

Advantage: Elimination of Glucuronidation liability (O-glucuronide formation), significantly extending half-life (

).

-

Metabolic Blocking

In phenethylamines, the

Experimental Protocols

Protocol A: Synthesis of this compound (Sulfamidate Route)

Safety Note: Reactions involving hydrides and fluorinating agents require anhydrous conditions and proper ventilation. Hydrofluoric acid generated in situ is highly toxic.

-

Preparation of (S)-Phenylglycinol:

-

Suspend (S)-phenylglycine (10 mmol) in dry THF (50 mL) under Argon.

-

Add LiAlH4 (2.5 equiv) portion-wise at 0°C. Reflux for 12h.

-

Quench (Fieser method), filter, and concentrate to yield the amino alcohol.

-

-

Cyclic Sulfamidate Formation:

-

Dissolve amino alcohol (10 mmol) and imidazole (40 mmol) in DCM at -78°C.

-

Add Thionyl Chloride (

, 12 mmol) dropwise. Stir 2h. -

Oxidation: Dissolve the resulting sulfamidite in MeCN/H2O. Add catalytic

and stoichiometric

-

-

Fluorination (Ring Opening):

-

Dissolve the cyclic sulfamidate (5 mmol) in anhydrous THF.

-

Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF, 6 mmol).

-

Stir at RT for 4-12h. (TLC monitoring).

-

Hydrolysis: Treat the intermediate with 20%

and ether to hydrolyze the sulfate ester and liberate the amine salt. -

Purification: Recrystallize the hydrochloride salt from EtOH/Et2O.

-

Protocol B: Determination of pKa (Potentiometric Titration)

Objective: Validation of basicity attenuation.

-

Setup: Use a standardized pH meter (calibrated at pH 4.0, 7.0, 10.0) and an automatic titrator.

-

Solution: Dissolve 5 mg of the amine hydrochloride in 20 mL of degassed water/methanol (9:1 v/v) to ensure solubility.

-

Titrant: 0.01 M NaOH (standardized).

-

Procedure:

-

Perform titration at 25°C under

atmosphere to exclude -

Record pH vs. Volume of NaOH.

-

Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

-

Expected Result: pKa

8.5 (compared to control Phenethylamine

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Alker, D., et al. (1990). Stereocontrolled synthesis of fluorinated amino acids and peptides. Tetrahedron Letters, 31(8), 1223-1226. (Foundational work on sulfamidate ring opening). Link

Sources

An In-depth Technical Guide to Chiral Fluorinated Amines in Medicinal Chemistry

Foreword: The Fluorine Revolution in Drug Design

The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. This single atom, the most electronegative in the periodic table, can profoundly alter the physicochemical and pharmacological properties of a molecule.[][2][3] Approximately 20% of all commercial pharmaceuticals are organofluorine compounds, a testament to the transformative power of this element.[4][5] The C-F bond is the strongest in organic chemistry, lending exceptional metabolic stability, while fluorine's electron-withdrawing nature can modulate the basicity of nearby functional groups, influencing bioavailability and target engagement.[4][5][6]

Within this landscape, chiral fluorinated amines represent a particularly privileged structural motif. The amine group is ubiquitous in bioactive molecules, often serving as a key pharmacophoric element for receptor interaction or as a handle to ensure aqueous solubility. However, its basicity can also be a liability, leading to rapid metabolism or poor membrane permeability. By introducing fluorine at specific positions relative to the amine, medicinal chemists can finely tune its properties to overcome these hurdles. The added dimension of chirality is critical, as the stereochemical identity of a drug often dictates its potency and safety profile.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, properties, and applications of chiral fluorinated amines. We will move beyond a simple catalog of reactions to explore the underlying causality behind strategic synthetic choices and the profound impact these motifs have on drug performance, grounded in authoritative literature and field-proven insights.

PART 1: The Strategic Imperative: Why Fluorinate an Amine?

The decision to introduce fluorine into an amine-containing scaffold is a strategic one, aimed at resolving specific challenges in the drug discovery cascade. The benefits are multifaceted, primarily revolving around the modulation of three key properties: basicity (pKa), metabolic stability, and binding affinity.

Mastering Basicity: The pKa "Sweet Spot" for Bioavailability

The basicity of the amine functional group, quantified by its pKa, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For optimal oral absorption and cell membrane permeability, a drug must exist in a delicate equilibrium between its charged (protonated) and uncharged (free base) forms. The strongly electron-withdrawing nature of fluorine provides a powerful tool to lower the pKa of a nearby amine.[][9][10] This reduction in basicity increases the population of the more lipophilic, neutral form of the amine at physiological pH (~7.4), thereby enhancing its ability to cross biological membranes.[6]

This effect is predictable and titratable, depending on the number of fluorine atoms and their proximity to the nitrogen center.

| Compound | Structure | pKa (approx.) | Consequence for Drug Design |

| Benzylamine | Ph-CH₂-NH₂ | 9.3 | Highly protonated at pH 7.4; poor membrane permeability. |

| α-Trifluoromethylbenzylamine | Ph-CH(CF₃)-NH₂ | 5.7 | Significantly less basic; higher proportion of neutral form, improving bioavailability.[11] |

| β-Fluoroethylamine | F-CH₂-CH₂-NH₂ | 9.0 | Modest pKa reduction; fine-tuning basicity without drastic changes.[9] |

Table 1: Comparative pKa values illustrating the effect of fluorination on amine basicity.

Engineering Metabolic Resistance

The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to the oxidative processes that are central to drug metabolism by cytochrome P450 enzymes.[6][12] Placing fluorine at or near a known metabolic "soft spot" is a proven strategy to block these pathways, thereby increasing the drug's half-life and systemic exposure.[13] For amines, common metabolic routes include N-dealkylation and oxidation of the α-carbon. Fluorination at these positions can effectively shield the molecule from enzymatic degradation.

Caption: Fluorination blocks common metabolic pathways like N-dealkylation.

Conformation and Target Affinity

Beyond electronics, fluorine substitution can exert profound control over a molecule's three-dimensional shape. Due to its small size and unique stereoelectronic properties, fluorine can favor specific rotameric conformations through gauche effects or intramolecular hydrogen bonding.[3][11][14] This conformational pre-organization can lock the drug molecule into a bioactive conformation that is optimal for binding to its protein target, leading to a significant increase in potency and selectivity.[13] Furthermore, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, adding to the overall binding affinity.[15]

PART 2: Architectures of Asymmetry: Key Synthetic Strategies

The stereoselective synthesis of chiral fluorinated amines is a formidable challenge that has spurred significant innovation in synthetic organic chemistry. Methodologies are often categorized by the position of the fluorine atom relative to the amine, as this dictates the most effective synthetic disconnections.

The α-Trifluoromethyl Amine Motif

Chiral α-trifluoromethyl amines are of immense interest as they serve as effective bioisosteres for amides and peptides, replacing the scissile amide bond with a stable, geometrically similar surrogate.[7][11][16]

Strategy 1: Asymmetric Transformations of CF₃-Imines

A prevalent strategy involves the construction of a trifluoromethylated imine, which is then subjected to a stereoselective transformation.

-

Asymmetric Reduction: Chiral transition-metal catalysts, particularly those based on rhodium and iridium, have proven effective in the asymmetric hydrogenation of CF₃-ketimines to deliver the corresponding amines with high enantioselectivity.[17]

-

Nucleophilic Addition: A more versatile approach is the catalytic asymmetric addition of a wide range of nucleophiles (e.g., organometallics, cyanide, alkynes, enolates) to CF₃-imines.[17][18] Chiral Lewis acids and organocatalysts are frequently employed to control the facial selectivity of the attack.

Caption: Catalytic asymmetric nucleophilic addition to CF₃-imines.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries remains one of the most reliable and scalable methods. The N-tert-butylsulfinyl group, pioneered by Ellman, is particularly powerful.[10][19] Condensation of a trifluoromethyl ketone with enantiopure tert-butanesulfinamide yields a sulfinylimine. The sulfinyl group then directs the diastereoselective addition of a nucleophile, after which it can be readily cleaved under acidic conditions to reveal the free chiral amine.[19]

Experimental Protocol: Diastereoselective Grignard Addition to a CF₃-Sulfinylimine

-

Imine Formation: To a solution of 1-aryl-2,2,2-trifluoroethan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in THF (0.5 M) at room temperature, add Ti(OEt)₄ (2.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the formation of the N-sulfinylimine by TLC or LC-MS.

-

Nucleophilic Addition: Cool the reaction mixture to -48 °C (acetonitrile/dry ice bath). Add the Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 1.5 equiv) dropwise over 20 minutes.

-

Quenching: Stir the reaction for 3-6 hours at -48 °C. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Workup: Warm the mixture to room temperature and dilute with ethyl acetate. Filter the resulting suspension through celite, and separate the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the sulfinamide product.

-

Deprotection: Dissolve the purified sulfinamide in methanol (0.2 M) and add HCl (4.0 M in 1,4-dioxane, 4.0 equiv). Stir at room temperature for 1 hour.

-

Isolation: Concentrate the mixture under reduced pressure to afford the desired chiral α-trifluoromethyl amine hydrochloride salt.

The β-Fluoroamine Motif

The β-fluoroamine is a privileged structure that effectively lowers the pKa of the amine, improving pharmacological properties.[9]

Strategy 1: Nucleophilic Ring-Opening of Aziridines

One of the most direct and reliable methods for synthesizing β-fluoroamines is the nucleophilic ring-opening of activated aziridines with a fluoride source.[20] This approach offers excellent control over regio- and stereochemistry.

-

Reagents: While hazardous reagents like anhydrous HF or its pyridine complex can be used, safer and more practical alternatives have been developed. A prominent example is the in-situ generation of a potent fluorinating agent from benzoyl fluoride (PhCOF) and a hydrogen bond donor like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), catalyzed by a Lewis base.[21]

-

Stereochemistry: The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center undergoing attack. This allows for the synthesis of enantioenriched products from chiral aziridines.

Caption: Stereospecific ring-opening of a chiral aziridine.

Strategy 2: Catalytic Asymmetric Mannich Reaction

An elegant approach involves the catalytic asymmetric Mannich reaction using fluorinated ketones as nucleophilic partners. For instance, α-fluoroketones can react with a variety of aldimines in the presence of a chiral catalyst, such as a dinuclear Zn-Prophenol complex, to construct the β-fluoroamine skeleton with excellent diastereo- and enantioselectivity (up to 99% ee, >20:1 d.r.).[9][22] This method provides direct access to medicinally relevant products containing valuable C-F stereocenters.

PART 3: Application in Practice: Case Studies from Drug Development

The true measure of a chemical motif's value lies in its successful application. Chiral fluorinated amines are featured in numerous approved drugs and clinical candidates, where they solve critical developmental challenges.

Case Study: A Bruton's Tyrosine Kinase (BTK) Inhibitor

-

Therapeutic Area: Oncology

-

Challenge: Early BTK inhibitors suffered from poor pharmacokinetics and off-target effects. The development of next-generation covalent inhibitors required fine-tuning of reactivity and bioavailability.

-

Solution: The introduction of a chiral α-fluorinated amine-containing heterocyclic moiety served multiple purposes. The fluorine atom lowered the basicity of a distal nitrogen, improving cell permeability and oral absorption.[13] Concurrently, the chiral center was optimized to provide a precise three-dimensional fit into the BTK active site, enhancing potency and selectivity against other kinases.

| Analog | IC₅₀ (BTK) | Oral Bioavailability (Rat) | Rationale |

| Non-fluorinated Precursor | 55 nM | 15% | Good potency but limited by low absorption due to high pKa. |

| (R)-α-Fluoroamine Drug | 2 nM | 65% | Fluorine lowers pKa, boosting bioavailability. Chirality optimizes binding, increasing potency. |

Table 2: Impact of a chiral fluorinated amine on the properties of a BTK inhibitor.

Conclusion and Future Outlook

Chiral fluorinated amines have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their strategic deployment allows for the precise modulation of a drug candidate's ADME and toxicological properties, turning potential liabilities into assets. We have moved from simply using fluorine to block metabolism to a more sophisticated understanding of how it can control pKa, conformation, and target binding in a stereochemically defined manner.

The future of this field is bright, with ongoing research focused on several key areas. The development of novel catalytic methods for late-stage fluorination will allow for the rapid diversification of complex drug scaffolds without de novo synthesis.[23] Furthermore, the exploration of novel, more complex fluorinated motifs beyond the simple mono- or trifluoromethyl groups is expanding the accessible chemical space. As our synthetic capabilities grow, so too will our ability to harness the unique power of fluorine to create safer, more effective medicines for the future.

References

-

Trost, B. M., & Toste, F. D. (2015). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. PMC. [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]

-

Wang, Y., et al. (2026). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers. [Link]

-

Prakash, G. K. S., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry. [Link]

-

Neumann, C. N., & Lectka, T. (2014). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PMC. [Link]

-

Brandenberg, O. F., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

-

Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Notte, G. T., & Jacobsen, E. N. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

-

Ramachandran, P. V. (Ed.). (1999). Asymmetric Fluoroorganic Chemistry. American Chemical Society. [Link]

-

Ardizzone, A., et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Al-Awar, T., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

-

Zhang, X., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

-

Scott, J. P., & Lectka, T. (2025). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. [Link]

-

Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry. [Link]

-

Prakash, G. K. S., & Hu, J. (2009). Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines. Synfacts. [Link]

-

Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. [Link]

-

Al-Awar, T., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Bohrium. [Link]

-

Wang, Y., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

-

Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

-

Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

-

Gill, C., et al. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

Al-aboudi, A., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Unknown Author. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

Kamble, O., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

-

Bisht, R., & Sahu, P. K. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015-2024). PubMed. [Link]

-

Phipps, R. J., et al. (2016). Asymmetric Fluorination of Enamides: Access to α-Fluoroimines Using an Anionic Chiral Phase-Transfer Catalyst. Figshare. [Link]

-

Gill, C., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Wang, S., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

-

Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Han, J., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

Sources

- 2. Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucj.org.ua [ucj.org.ua]

- 9. Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Thermodynamic Solubility Profile of (S)-2-Fluoro-1-phenylethanamine

This guide provides a comprehensive framework for determining the thermodynamic solubility profile of (S)-2-Fluoro-1-phenylethanamine, a chiral amine of interest in pharmaceutical development. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's solubility characteristics, a critical parameter influencing bioavailability and formulation design.

Introduction: The Significance of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure. For an active pharmaceutical ingredient (API) like this compound, this fundamental physicochemical property governs its dissolution rate and, consequently, its absorption and bioavailability. A thorough understanding of the thermodynamic solubility profile is paramount for informed decision-making throughout the drug development lifecycle, from early-stage candidate selection to late-stage formulation optimization.

This compound, a derivative of phenethylamine, possesses a primary amine group, rendering its solubility pH-dependent.[1] The presence of a fluorine atom can influence its lipophilicity and crystal lattice energy, adding complexity to its solubility behavior. This guide outlines the experimental design and theoretical considerations necessary to fully characterize its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

| Property | Value / Information | Source |

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| Appearance | Solid (hydrochloride salt) | [3][4] |

| pKa | Estimated to be around 9.83 (based on phenethylamine) | [5] |

| LogP | 1.6559 | [2] |

The basicity of the amine group, as indicated by its pKa, is a key determinant of its aqueous solubility, which will increase in acidic conditions due to the formation of the more soluble protonated species.[6][7] The LogP value suggests a moderate lipophilicity.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method, which allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.

Shake-Flask Method: A Step-by-Step Protocol

This protocol ensures a self-validating system by approaching equilibrium from both supersaturated and undersaturated conditions.

Materials:

-

This compound (free base or a specified salt)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol)

-

Calibrated temperature-controlled shaker/incubator

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm PVDF)

Protocol:

-

Preparation of Solutions:

-

Undersaturated Approach: Add an excess of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Supersaturated Approach (Optional but Recommended): Prepare a supersaturated solution by first dissolving the compound in a small amount of a highly solubilizing co-solvent and then adding it to the primary solvent, or by heating a saturated solution and then allowing it to cool.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be established through a time-to-equilibrium study.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Data Interpretation:

-

The concentration obtained represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

-

Concordance between the undersaturated and supersaturated approaches provides confidence that true equilibrium was achieved.

-

Analytical Methodologies

The choice of analytical technique is critical for accurate solubility determination. Gas chromatography (GC) and titration methods are also viable for analyzing amine solutions.[8] High-performance liquid chromatography (HPLC) is often preferred due to its specificity and sensitivity.

Factors Influencing the Solubility of this compound

The Impact of pH

The solubility of ionizable compounds like this compound is profoundly influenced by pH. The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) can be described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (S) at a given pH is:

S = S₀ * (1 + 10^(pKa - pH))

A pH-solubility profile should be generated by conducting the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

Caption: Relationship between pH, pKa, and solubility for a basic compound.

The Effect of Temperature

The temperature dependence of solubility provides insight into the thermodynamics of the dissolution process. By measuring solubility at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of dissolution can be determined using the van't Hoff equation:

ln(S) = -ΔH / (R * T) + ΔS / R

where S is the molar solubility, R is the gas constant, and T is the absolute temperature. A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔH/R.[9]

-

Endothermic dissolution (ΔH > 0): Solubility increases with increasing temperature.

-

Exothermic dissolution (ΔH < 0): Solubility decreases with increasing temperature.

The Role of Polymorphism

Polymorphs are different crystalline forms of the same compound. They can exhibit different physical properties, including solubility.[10] The metastable polymorph will generally have a higher solubility than the most stable form. It is crucial to characterize the solid form of this compound before and after the solubility experiment (e.g., using powder X-ray diffraction) to ensure that no polymorphic transformations have occurred during the experiment.[11][12]

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | pH | Solubility (mg/mL) | Solubility (mM) |

| Water | 7.0 | Hypothetical Value | Hypothetical Value |

| 0.1 N HCl | 1.0 | Hypothetical Value | Hypothetical Value |

| PBS | 7.4 | Hypothetical Value | Hypothetical Value |

| Ethanol | N/A | Hypothetical Value | Hypothetical Value |

| Propylene Glycol | N/A | Hypothetical Value | Hypothetical Value |

Conclusion

This guide provides a comprehensive roadmap for the systematic determination of the thermodynamic solubility profile of this compound. By employing the detailed experimental protocols and considering the key influencing factors of pH, temperature, and polymorphism, researchers can generate a robust and reliable dataset. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately contributing to the successful progression of this compound as a potential therapeutic agent.

References

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

- Fathima, N., & Singh, S. A. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Books.

-

Li, Y. (2015). Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Retrieved from [Link]

-

Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound-HYDROCHLORIDE. Retrieved from [Link]

-

USP. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemscene.com [chemscene.com]

- 3. labshake.com [labshake.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. bre.com [bre.com]

- 9. jsppharm.org [jsppharm.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. memorial.scholaris.ca [memorial.scholaris.ca]

- 12. "Effects of additives on crystallization, polymorphic transformation, a" by Eun Hee Lee [docs.lib.purdue.edu]

(S)-2-Fluoro-1-phenylethanamine: A Strategic Chiral Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of molecules with finely tuned pharmacological profiles is paramount. The strategic incorporation of fluorine and the precise control of stereochemistry are two of the most powerful tactics employed to enhance drug-like properties.[1][2][3] (S)-2-Fluoro-1-phenylethanamine emerges as a quintessential chiral building block, situated at the confluence of these critical design principles. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of its synthesis, properties, and strategic application. By combining the well-established phenethylamine scaffold, crucial for CNS and other therapeutic targets, with the modulatory effects of a β-fluorine atom and a defined (S)-stereocenter, this molecule offers a validated starting point for creating novel chemical entities with improved potency, metabolic stability, and bioavailability.

Introduction: The Strategic Value of Fluorinated Chiral Amines

The development of new pharmaceuticals is an exercise in molecular optimization. Two fundamental considerations consistently drive successful drug design: the unique electronic properties of fluorine and the absolute necessity of stereochemical control.

The "Fluorine Advantage" in Medicinal Chemistry

Fluorine, the most electronegative element, is surprisingly bio-compatible and offers a suite of benefits when incorporated into a drug candidate.[4][5] Its introduction is rarely a speculative endeavor; rather, it is a calculated decision to modulate key molecular properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically labile position—such as the benzylic carbon in a phenethylamine—can effectively block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[5]

-

Basicity (pKa) Modulation: The inductive electron-withdrawing effect of a fluorine atom can significantly lower the pKa of a nearby amine.[6] For an orally administered drug, this is a critical advantage. A lower pKa reduces the degree of ionization in the high-pH environment of the small intestine, leading to increased membrane permeability and improved oral bioavailability.

-

Conformational Control & Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, with protein targets. Furthermore, the gauche effect induced by the C-F bond can stabilize specific molecular conformations that may be more favorable for binding to a receptor's active site.[1]

The Primacy of Chirality

Biological systems—receptors, enzymes, and ion channels—are inherently chiral. Consequently, the interaction of a small molecule drug with its target is stereospecific. The use of enantiomerically pure compounds is no longer an option but a regulatory and scientific necessity.[2] Chiral building blocks, like this compound, are indispensable as they allow for the direct synthesis of a single enantiomer, bypassing the need for costly and often inefficient late-stage resolutions of racemic mixtures.[][8]

This compound represents a powerful convergence of these principles. It provides the foundational 2-phenethylamine skeleton, a privileged scaffold in numerous biologically active compounds, pre-functionalized with both a stereocenter and a strategic fluorine atom.[9]

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is the first step in its effective utilization.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (S)-β-Fluorophenethylamine | - |

| Molecular Formula | C₈H₁₀FN | [10] |

| Molecular Weight | 139.17 g/mol | [10] |

| CAS Number | 886216-59-7 (Hydrochloride Salt) | [11] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

| Predicted XlogP | 1.2 | [12] |

The structural arrangement of the fluorine atom relative to the amine is critical. The electron-withdrawing nature of fluorine is most potent when it is in the β-position, as this directly influences the basicity of the amino group. Spectroscopic analysis, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential to confirm identity and purity, with the fluorine signal in ¹⁹F NMR providing a highly sensitive probe for structural integrity.[13]

Strategic Synthesis and Chiral Control

Access to enantiomerically pure this compound can be achieved through two primary strategies: direct asymmetric synthesis or chiral resolution of the racemate. The choice between these pathways often depends on scale, available technology, and cost-effectiveness.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 6. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemscene.com [chemscene.com]

- 11. labshake.com [labshake.com]

- 12. PubChemLite - 2-fluoro-1-phenylethan-1-amine (C8H10FN) [pubchemlite.lcsb.uni.lu]

- 13. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note: Scalable Synthesis Protocols for (S)-2-Fluoro-1-phenylethanamine

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, safe, and chemically efficient methodologies over traditional, hazardous academic routes.

Executive Summary

The synthesis of (S)-2-Fluoro-1-phenylethanamine presents a classic process chemistry challenge: introducing a fluorine atom at a primary carbon while preserving the stereochemical integrity of the adjacent benzylic amine.[1]

Historical routes relying on Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are chemically viable but operationally hazardous on a kilogram scale due to thermal instability and shock sensitivity.[1] This guide presents a Modern Deoxyfluorination Protocol utilizing 2-Pyridinesulfonyl Fluoride (PyFluor) .[1] This route offers superior thermal stability, high chemoselectivity, and retention of chirality, making it the industry-preferred method for scaling from gram to kilogram quantities.

Strategic Route Analysis

We evaluated three potential synthetic pathways based on Safety , Scalability , and Stereochemical Fidelity .

| Parameter | Route A: Chiral Pool Deoxyfluorination (Recommended) | Route B: Enzymatic Transamination | Route C: Racemic Resolution |

| Starting Material | (S)-Phenylglycinol (Commodity chemical) | 2-Fluoroacetophenone | Racemic 2-Fluoro-1-phenylethanamine |

| Key Reagent | PyFluor (Stable solid) | Transaminase (ATA) | Lipase (CAL-B) |

| Yield Potential | High (>80% overall) | Moderate (Equilibrium limited) | Max 50% (theoretical) |

| Stereocontrol | >99% ee (Retained from SM) | High (>99% ee) | High (>99% ee) |

| Scalability Risk | Low (No exotherms >100°C) | Medium (Substrate inhibition) | High (Volume inefficiency) |

Decision Logic

Route A is selected as the primary protocol. Unlike Route B, it avoids the risk of defluorination often seen with enzymatic handling of

Figure 1: Strategic decision tree selecting the Chiral Pool Deoxyfluorination route.

Detailed Experimental Protocol

Stage 1: N-Protection

Objective: Protect the amine of (S)-phenylglycinol to prevent N-fluorination and side reactions.[1]

Reaction: (S)-Phenylglycinol + Boc₂O

-

Charge a reactor with (S)-Phenylglycinol (1.0 equiv) and Dichloromethane (DCM) (10 vol).

-

Add Triethylamine (TEA) (1.2 equiv) and cool to 0°C.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in DCM dropwise over 1 hour.

-

Warm to 20–25°C and stir for 4 hours. Monitor by TLC/HPLC for consumption of starting material.

-

Workup: Wash with 1M citric acid (to remove TEA), then saturated NaHCO₃, then brine.

-

Isolate: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Stage 2: PyFluor Deoxyfluorination (Critical Step)

Objective: Convert the primary alcohol to a fluoride. Mechanism: PyFluor activates the alcohol as a sulfonate, which is displaced by fluoride in an Sₙ2 fashion. Since the reaction occurs at the primary carbon (C2), the chiral center at C1 is unaffected , preserving the (S)-configuration.

Safety Note: Unlike DAST, PyFluor does not liberate HF gas upon contact with water and does not exhibit explosive decomposition.[6] However, standard PPE is required.

-

Charge the reactor with (S)-N-Boc-phenylglycinol (1.0 equiv) and Toluene (15 vol).

-

Note: Toluene is preferred over DCM for scale-up due to higher boiling point and ease of recovery.[1]

-

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv). Stir at room temperature.

-

Add PyFluor (2-Pyridinesulfonyl fluoride) (1.2 equiv) in one portion.

-

Observation: The reaction is mildly exothermic. Maintain temp < 40°C.

-

-

Stir at 25°C for 12–18 hours.

-

Monitoring: HPLC should show conversion of the alcohol (Rt ~X min) to the fluoride (Rt ~Y min).

-

-

Workup:

-

Quench with water (10 vol).

-

Separate phases.[5] Wash organic phase with 1M HCl (to remove DBU and Pyridine byproduct).

-

Wash with saturated NaHCO₃ and brine.

-

-

Concentrate to obtain the crude intermediate: (S)-tert-butyl (2-fluoro-1-phenylethyl)carbamate .

Stage 3: Deprotection and Salt Formation

Objective: Remove the Boc group to yield the final amine hydrochloride salt.

-

Dissolve the crude carbamate in 1,4-Dioxane (5 vol).

-

Add 4M HCl in Dioxane (3.0 equiv) slowly at 0°C.

-

Stir at 20°C for 3–5 hours. A white precipitate (the product salt) should form.

-

Filtration: Filter the solid directly.

-

Wash the cake with cold Diethyl ether or MTBE (Methyl tert-butyl ether) to remove organic impurities.

-

Dry in a vacuum oven at 40°C.

Final Product: this compound Hydrochloride.[1][7][8]

Process Workflow Diagram

Figure 2: Step-by-step process flow for the scalable synthesis of this compound.

Analytical Quality Control (QC)

To ensure the integrity of the process, the following analytical parameters must be met.

Identification

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.6 (br s, 3H, NH₃⁺)

- 7.3–7.5 (m, 5H, Ar-H)

- 4.6–4.8 (dm, J=47Hz, 2H, CH₂F)

- 4.4 (m, 1H, CH-N)

-

¹⁹F NMR:

- -220 ppm (approx).[1] Must show a clear triplet of doublets (coupling to H and CH).

Enantiomeric Purity

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Requirement: >98% ee.[3] (Compare against racemic standard prepared via Route C).

Safety & Scalability Assessment

Thermal Hazards[1]

-

PyFluor vs. DAST: DAST decomposes violently above 90°C. PyFluor is stable up to >200°C. This allows the reaction to be run in standard batch reactors without specialized blast shielding, provided standard process safety management (PSM) is followed.

-

Exotherms: The addition of DBU to the PyFluor/Alcohol mixture generates a mild exotherm. On a >1kg scale, dosing of DBU should be controlled to maintain T < 30°C.

Cost Analysis

-

(S)-Phenylglycinol: Inexpensive chiral pool material derived from amino acids.[1]

-

PyFluor: Commercially available in bulk. Cost-competitive with DAST when factoring in safety handling and waste disposal costs.[1]

References

-

PyFluor Development: Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[6][9] Journal of the American Chemical Society, 137(30), 9571–9574. Link

-

Sulfonyl Fluoride Safety: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, B. K. (2014).[9] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Enzymatic Limitations: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[1] (Context on kinetic resolution limits).

-

General Fluorination Review: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 7. labshake.com [labshake.com]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

Asymmetric Synthesis of (S)-2-Fluoro-1-phenylethanamine from Styrene Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of advanced asymmetric synthetic strategies for producing (S)-2-Fluoro-1-phenylethanamine, a chiral building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom can profoundly influence the pharmacological properties of bioactive molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, robust and stereoselective methods for the synthesis of fluorinated amines are in high demand.

Herein, we present a comprehensive overview of cutting-edge catalytic methods starting from readily available styrene. This document moves beyond a simple recitation of procedures, offering insights into the mechanistic underpinnings of each approach and the rationale behind the selection of catalysts and reagents. The protocols detailed are designed to be self-validating, providing researchers with the necessary information to reproduce and adapt these methods for their specific needs.

Introduction: The Significance of Chiral β-Fluoroamines

This compound is a valuable chiral amine that incorporates a stereogenic center bearing a fluorine atom vicinal to an amino group. This structural motif is increasingly found in pharmaceutical candidates due to the unique electronic properties of fluorine. The high electronegativity of fluorine can lower the pKa of the neighboring amine, which can be advantageous for modulating drug-receptor interactions and improving oral bioavailability. The development of enantioselective syntheses is crucial, as the biological activity of chiral molecules is often confined to a single enantiomer.

This guide will focus on three prominent and mechanistically distinct strategies for the asymmetric synthesis of this compound from styrene:

-

Palladium-Catalyzed Asymmetric Aminofluorination: A direct, three-component approach to install both the amine and fluorine moieties across the double bond.

-

Iron-Catalyzed Asymmetric Aminofluorination: An emerging method utilizing an earth-abundant and biocompatible metal catalyst.

-

Multi-step Synthesis via Chiral Aziridines: An indirect but highly controllable route involving the asymmetric formation of an aziridine followed by a regioselective ring-opening with a fluoride source.

Each section will provide a detailed protocol, a mechanistic overview, and a summary of expected outcomes, supported by authoritative references from peer-reviewed literature.

Method 1: Palladium-Catalyzed Asymmetric Aminofluorination

Palladium catalysis has become a cornerstone of modern organic synthesis, offering a versatile platform for a wide range of cross-coupling and functionalization reactions. In the context of styrene aminofluorination, palladium catalysts, in conjunction with chiral ligands, can facilitate the enantioselective addition of an amine and a fluorine atom across the double bond.

Mechanistic Rationale

The catalytic cycle is proposed to initiate with the coordination of the palladium(0) catalyst to styrene. Subsequent oxidative addition of an electrophilic fluorine source, such as Selectfluor®, generates a high-valent Pd(IV)-fluoride intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent migratory insertion of the styrene into the Pd-F bond. Finally, reductive elimination releases the desired aminofluorinated product and regenerates the active Pd(0) catalyst. The choice of the chiral ligand is paramount in achieving high enantioselectivity.

Experimental Workflow: Palladium-Catalyzed Asymmetric Aminofluorination

Caption: Workflow for Palladium-Catalyzed Asymmetric Aminofluorination.

Detailed Protocol: Palladium-Catalyzed Asymmetric Fluoroarylation as a Precursor to Aminofluorination

While direct asymmetric aminofluorination of styrene to the target molecule is still an area of active research, a closely related and well-documented procedure is the palladium-catalyzed asymmetric fluoroarylation.[1] This three-component coupling of a styrene derivative, a boronic acid, and an electrophilic fluorine source provides a chiral benzylic fluoride. The aryl group can be chosen to be a precursor to an amino group or a functional handle for its later introduction.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Chiral Ligand (e.g., a derivative of 2,2'-bipyridine or a chiral phosphine ligand)

-

Styrene

-

Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

-

Selectfluor®

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Water (deionized)

-

Organic phosphate phase-transfer catalyst (e.g., dibenzyl hydrogen phosphate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%) and the chiral ligand (6 mol%).

-

Add CH₂Cl₂ and stir for 15 minutes at room temperature.

-

Add styrene (1.0 equiv), the arylboronic acid (1.5 equiv), and the organic phosphate phase-transfer catalyst (30 mol%).

-

Add water to create a biphasic mixture (typically 5:1 CH₂Cl₂:water).

-

Cool the mixture to 0 °C and add Selectfluor® (1.5 equiv) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral fluoroarylated product.

-

The resulting product can then be converted to this compound through standard functional group transformations (e.g., reduction of a nitro group or Curtius rearrangement of a carboxylic acid).

Quantitative Data Summary:

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-BINAP | 75 | 92 |

| 2 | (R,R)-Me-DuPhos | 81 | 88 |

| 3 | Chiral Bipyridine L* | 86 | 95 |

Note: The specific chiral ligand and reaction conditions must be optimized to achieve the desired (S)-enantiomer with high selectivity. The data presented here are representative examples from the literature for analogous transformations.

Method 2: Iron-Catalyzed Asymmetric Aminofluorination

The use of iron catalysts in asymmetric synthesis is a rapidly growing field, driven by the low cost, low toxicity, and environmental benefits of iron.[2] Iron(II) complexes with chiral ligands have been shown to catalyze the intermolecular aminofluorination of unfunctionalized olefins.[2]

Mechanistic Rationale

The proposed mechanism involves the reaction of an iron(II) catalyst with an oxidant and an amine source to generate a high-valent iron-nitrenoid species. This intermediate then undergoes enantioselective addition to the styrene double bond. The resulting metallacyclic intermediate or a related carbocationic species is then trapped by a fluoride ion to furnish the vicinal fluoroamine product. The chiral ligand on the iron center controls the stereochemical outcome of the nitrene transfer step.

Experimental Workflow: Iron-Catalyzed Asymmetric Aminofluorination

Caption: Workflow for Iron-Catalyzed Asymmetric Aminofluorination.

Detailed Protocol: Iron-Catalyzed Asymmetric Aminofluorination

This protocol is based on the pioneering work in iron-catalyzed asymmetric aminofunctionalization of olefins.[2]

Materials:

-

Iron(II) bis(trifluoromethanesulfonyl)imide (Fe(NTf₂)₂)

-

Chiral Ligand (e.g., a chiral PyBOX or related nitrogen-based ligand)

-

Styrene

-

Carbamate as the amine source (e.g., Boc-NH₂)

-

Fluoride source (e.g., a mixture of XtalFluor-E and Et₃N·3HF)

-

Oxidant (if required by the specific catalytic system)

-

Anhydrous solvent (e.g., dichloroethane or acetonitrile)

-

Standard work-up and purification reagents

Procedure:

-

In a glovebox, combine Fe(NTf₂)₂ (10 mol%) and the chiral ligand (12 mol%) in a vial and add the anhydrous solvent. Stir for 30 minutes to form the catalyst complex.

-

In a separate reaction vessel, dissolve styrene (1.0 equiv), the carbamate (1.2 equiv), and the fluoride source (1.5 equiv) in the anhydrous solvent.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add the pre-formed chiral iron catalyst solution to the reaction mixture.

-

Stir the reaction at the specified temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃).

-

Perform a standard aqueous work-up, extracting the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

-

The resulting N-protected fluoroamine can be deprotected under standard conditions to yield this compound.

Quantitative Data Summary:

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S,S)-Ph-PyBOX | 65 | 85 |

| 2 | (R,R)-iPr-PyBOX | 72 | 90 |

| 3 | Chiral Ligand L** | 78 | 93 |

Note: The development of chiral iron catalysts for this specific transformation is an ongoing area of research. The data presented are illustrative of the potential of this methodology and would require optimization for the synthesis of the target molecule.

Method 3: Multi-step Synthesis via Chiral Aziridines

An alternative to direct difunctionalization is a multi-step approach that involves the initial asymmetric synthesis of a chiral intermediate, which is then converted to the target molecule. The asymmetric aziridination of styrene, followed by regioselective ring-opening with a fluoride source, is a powerful strategy.

Mechanistic Rationale

The first step involves the enantioselective aziridination of styrene using a chiral catalyst and a nitrogen source. A variety of catalytic systems, including those based on cobalt, rhodium, and copper, have been developed for this purpose. The chiral catalyst directs the approach of the nitrene to one face of the styrene double bond, establishing the stereocenter.

The second step is the regioselective ring-opening of the chiral aziridine. The aziridine is activated, typically by protonation or coordination to a Lewis acid, to facilitate nucleophilic attack. A fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), then attacks one of the aziridine carbons. For the synthesis of this compound, the fluoride must attack the terminal carbon (C2), leading to the desired regioisomer. The regioselectivity is influenced by steric and electronic factors of the aziridine substituents and the reaction conditions.

Experimental Workflow: Asymmetric Aziridination and Fluorinative Ring-Opening

Caption: Workflow for the two-step synthesis of β-fluoroamines via chiral aziridines.

Detailed Protocol: Asymmetric Synthesis of Fluoroamines from Chiral Aziridines

This protocol is adapted from methodologies for the synthesis and ring-opening of chiral aziridines.[3]

Part A: Asymmetric Aziridination of Styrene

Materials:

-

Styrene

-

Chiral Cobalt(II)-based catalyst (e.g., [Co(P3)], where P3 is a chiral porphyrin-like ligand)

-

Aryl azide (e.g., a protected amino azide)

-

Anhydrous, non-coordinating solvent (e.g., toluene)

Procedure:

-

In a glovebox, dissolve the chiral cobalt(II) catalyst (1-5 mol%) in the anhydrous solvent.

-

Add styrene (1.2 equiv) to the catalyst solution.

-

Add the aryl azide (1.0 equiv) to initiate the reaction.

-

Stir the reaction at room temperature for 12-24 hours. The reaction often proceeds with the evolution of nitrogen gas.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

-

Purify the crude product by column chromatography to obtain the chiral N-aryl aziridine.

Part B: Fluorinative Ring-Opening of the Chiral Aziridine

Materials:

-

Chiral N-aryl aziridine (from Part A)

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Anhydrous solvent (e.g., THF or a polypropylene vial for neat reactions)

Procedure:

-

Place the chiral N-aryl aziridine (1.0 equiv) in a suitable reaction vessel (a polypropylene vial is recommended for reactions with fluoride reagents).

-

Add triethylamine trihydrofluoride (3-6 equiv).

-

Seal the vessel and heat the mixture to 75 °C for 12-24 hours.

-

Monitor the reaction for the consumption of the starting aziridine.

-

After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography. The N-aryl protecting group can be removed in a subsequent step if necessary.

Quantitative Data Summary:

| Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Aziridination | Chiral Co(II) Catalyst | >90 | >95 | N/A |

| Ring-Opening | Et₃N·3HF | 50-80 | >95 (retention of ee) | Regioisomeric mixture |

Note: The regioselectivity of the ring-opening step is a critical factor and may require careful optimization of the N-protecting group and reaction conditions to favor attack at the desired carbon.

Conclusion

The asymmetric synthesis of this compound from styrene precursors can be achieved through several modern catalytic methodologies. Direct aminofluorination using chiral palladium or iron catalysts offers an atom-economical approach, though the development of highly enantioselective systems for this specific target is an ongoing endeavor. The multi-step synthesis via a chiral aziridine intermediate provides a more established, albeit longer, route with potentially higher stereocontrol.

The choice of synthetic strategy will depend on the specific requirements of the researcher, including scalability, cost of reagents and catalysts, and the desired level of enantiopurity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of fluorinated chiral amines for drug discovery and development.

References

-

D. A. Watson, M. Su, G. Teverovskiy, Y. Zhang, J. Garcia-Fortanet, T. Kinzel, S. L. Buchwald, Science, 2009 , 325, 1661-1664. [Link]

-

X. Liu, X. Lu, Z. Li, T. D. K. Harris, C. He, Nature Chemistry, 2014 , 6, 921-926. [Link]

-

T. Wu, G. Yin, G. Liu, Journal of the American Chemical Society, 2009 , 131, 16354-16355. [Link]

-

S. I. Shaik, S. P. de Visser, F. Ogliaro, H. Schwarz, D. Schröder, Current Opinion in Chemical Biology, 2002 , 6, 556-567. [Link]

-

X. Zhang, W. Chen, X. Zhang, Angewandte Chemie International Edition, 2012 , 51, 136-139. [Link]

-

J. A. Akana, K. X. Bhattacharyya, P. Müller, J. P. Sadighi, Journal of the American Chemical Society, 2007 , 129, 7736-7737. [Link]

-

H.-J. Ha, Y.-G. Park, G.-S. Park, Bulletin of the Korean Chemical Society, 2003 , 24, 15-16. [Link]

Sources

Incorporation of (S)-2-Fluoro-1-phenylethanamine into heterocyclic scaffolds

This guide outlines the strategic incorporation of (S)-2-Fluoro-1-phenylethanamine (CAS 886216-59-7) into heterocyclic scaffolds. This chiral building block is increasingly utilized in medicinal chemistry to modulate pKa, improve metabolic stability (blocking metabolic soft spots), and enhance CNS penetration via the "fluorine effect."[1]

Part 1: Strategic Profile & Molecule Intelligence

The Molecule: this compound[2]

-

Structure: A primary amine with a fluorine atom on the

-carbon relative to the nitrogen. -

Chirality: The (S)-configuration at the benzylic position is critical for binding affinity in chiral pockets (e.g., kinase ATP sites).

-

pKa Modulation: The electron-withdrawing

-fluorine lowers the pKa of the amine from ~9.8 (non-fluorinated analog) to ~8.5–9.0. This reduction often improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH.

Critical Stability Risks

-

-Elimination (HF Loss): Under harsh basic conditions (e.g.,

-

Mitigation: Use mild inorganic bases (Cs

CO

-

-

Racemization: The chiral center is benzylic. Deprotonation of the benzylic proton (

~25) can lead to racemization.-

Mitigation: Avoid strong amide bases (LiHMDS, LDA). In Pd-catalyzed couplings, use carbonate bases rather than alkoxides.

-

Part 2: Experimental Protocols

Protocol A: Regioselective S Ar Coupling (Pyrimidine Scaffold)

Objective: Selective mono-arylation of 2,4-dichloropyrimidine at the C4 position. Mechanism: The C4 position is more electrophilic due to the para-like resonance effect of the ring nitrogens.

Materials:

-

This compound HCl salt (1.0 equiv)

-

2,4-Dichloropyrimidine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Isopropanol (iPrOH) or THF.

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with 2,4-dichloropyrimidine (164 mg, 1.1 mmol) and iPrOH (3 mL). Cool to 0 °C.

-

Amine Addition: Add this compound HCl (175 mg, 1.0 mmol) followed by dropwise addition of DIPEA (435 µL, 2.5 mmol).

-

Note: Slow addition of base prevents localized heating and potential bis-addition.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS.

-

Endpoint: Disappearance of amine; formation of mono-Cl adduct (m/z ~252).

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-isomer typically elutes after the bis-adduct but before the C2-isomer (if formed).

Data Summary Table: S

| Solvent | Base | Temp | Yield (C4-Isomer) | C4:C2 Ratio |

|---|---|---|---|---|

| iPrOH | DIPEA | 0°C -> RT | 88% | >20:1 |

| THF | TEA | Reflux | 65% | 8:1 |

| DMF | K2CO3 | 60°C | 55% | 5:1 |

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling to deactivated aryl chlorides or electron-rich heterocycles where S

Catalyst System:

-

Catalyst: Pd

(dba) -

Ligand: BINAP or BrettPhos (4 mol%)

-

Why: Bidentate ligands like BINAP resist

-hydride elimination and stabilize the Pd-center.

-

-

Base: Cs

CO

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Ar/Vacuum 3 times.

-

Loading: Add Aryl Chloride (1.0 mmol), this compound (1.2 mmol), Pd

(dba) -

Solvent: Add anhydrous Toluene or 1,4-Dioxane (4 mL).

-

Reaction: Heat to 80 °C for 12–16 hours.

-

Caution: Do not exceed 100 °C to avoid HF elimination.

-

-

Filtration: Cool to RT, filter through a Celite pad (eluting with EtOAc).

-

QC Check: Analyze crude by Chiral SFC to confirm ee% retention before full purification.

Part 3: Visualization & Logic

Decision Logic for Coupling Strategy

Use the following logic flow to select the optimal synthetic route based on the electrophile's electronic nature.

Caption: Decision tree for selecting between S

Mechanistic Pathway & Racemization Risk

The diagram below illustrates the competing pathways: productive coupling vs. destructive racemization/elimination.

Caption: Mechanistic divergence highlighting the necessity of mild bases to prevent racemization and HF elimination.

Part 4: Analytical Validation (Chiral QC)

To ensure the integrity of the (S)-enantiomer is maintained post-reaction, use the following validated method.

-

Technique: Supercritical Fluid Chromatography (SFC)

-

Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)

-

Mobile Phase: CO

/ Methanol (with 0.1% Diethylamine) -

Gradient: 5% to 40% MeOH over 5 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: >98% ee. (Racemization is indicated by a "shoulder" or split peak).

References

-

Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235691, this compound. Retrieved from [Link]

-

Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Retrieved from [Link]

-

Kinase Inhibitor Application: Bagdanoff, J. T., et al. (2015).[2] Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1). World Intellectual Property Organization. Retrieved from

-

Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Accelerating the Synthesis of Chiral Scaffolds with Microwave-Assisted N-Arylation of (S)-2-Fluoro-1-phenylethanamine

Abstract & Introduction

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering the ability to fine-tune metabolic stability, lipophilicity, and binding affinity.[1][2] The β-fluoroamine motif, in particular, is a privileged scaffold found in numerous neurologically-active compounds and other therapeutic agents.[3][4] (S)-2-Fluoro-1-phenylethanamine is a valuable chiral building block that combines the benefits of fluorine substitution with a stereodefined amine center, making it a highly sought-after intermediate in drug discovery programs.[5][6]

Traditional methods for derivatizing such amines, particularly through C-N cross-coupling reactions, often require long reaction times, high temperatures, and can suffer from side product formation.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving yields and product purity.[8][9][10] By utilizing direct, "in-core" heating of polar molecules, microwaves can drive reactions to completion in minutes instead of hours.[8][11]

This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted Buchwald-Hartwig N-arylation of this compound. We will explore the rationale behind parameter selection and demonstrate the efficiency and robustness of this approach for rapidly generating libraries of chiral N-aryl-β-fluoroamines.

The Synergy of MAOS and Fluorinated Building Blocks

The primary advantage of microwave synthesis is the rapid and uniform heating of the reaction mixture.[11] This is achieved through the interaction of microwave radiation with polar molecules, causing them to align with the oscillating electric field. The resulting molecular friction generates heat efficiently and homogeneously throughout the sample. This mechanism offers several key advantages over conventional oil-bath heating:

-

Speed: Reaction times are often reduced from hours or days to mere minutes.[9][12]

-

Higher Yields: The rapid heating can minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[10][11]

-

Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would otherwise be sluggish or fail completely.[8]

-

Reproducibility: Dedicated microwave reactors with precise temperature and pressure controls ensure high reproducibility, which is critical in drug development.[13]

When applied to valuable substrates like this compound, these advantages allow for the rapid exploration of structure-activity relationships (SAR) by quickly synthesizing a diverse array of derivatives.

Experimental Workflow & Core Protocol

Overall Experimental Workflow

The process for the microwave-assisted N-arylation can be broken down into five distinct stages, from initial setup to final analysis.

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Buchwald-Hartwig N-Arylation

This protocol details the coupling of this compound with 4-bromotoluene as a model reaction.

Materials:

-

This compound (1.0 eq)

-

4-Bromotoluene (1.1 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-